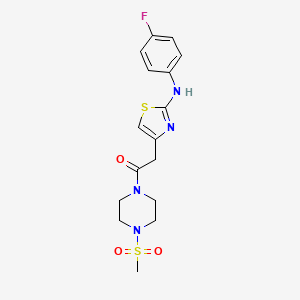
2-(2-((4-氟苯基)氨基)噻唑-4-基)-1-(4-(甲磺酰基)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of chemicals characterized by the presence of fluorophenyl, thiazole, and piperazine groups. These features suggest its potential relevance in medicinal chemistry due to the biological activities associated with these moieties. Research in this area often focuses on the synthesis and evaluation of such compounds for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions starting from basic chemical building blocks. For example, compounds with structural similarities have been synthesized using click chemistry approaches and various coupling reactions that involve nucleophilic substitution and cyclization steps (Govindhan et al., 2017). Microwave-assisted synthesis and electrochemical methods have also been employed to improve reaction efficiencies and yield (Said et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and MS (mass spectrometry). These methods provide detailed information about the molecular conformation, bonding patterns, and overall geometry (Amani & Nematollahi, 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the functional groups present. For instance, the presence of a fluorophenyl group can affect the electron density and reactivity of the molecule, leading to specific interactions with biological targets. The piperazine ring can participate in nucleophilic substitution reactions, contributing to the compound's bioactivity (Fauber et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability are crucial for the compound's application in drug design. Techniques like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) are used to assess these properties (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are determined based on the compound's structure. For example, the presence of a sulfonamide group can confer specific acid-base properties, influencing the compound's interaction with biological molecules (Foroumadi et al., 2005).
科学研究应用
抗菌和抗病毒活性
对与2-(2-((4-氟苯基)氨基)噻唑-4-基)-1-(4-(甲磺酰基)哌嗪-1-基)乙酮结构相关的类似化合物的研究显示出有希望的抗菌和抗病毒性能。例如,合成的氟代苯并噻唑咪唑化合物表现出显著的抗菌活性,表明这些化合物有望成为针对各种细菌和真菌感染的新治疗药物的发展潜力 (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011)。同样,对哌嗪环上进行修饰的化合物已被合成并评估其抗病毒活性,包括对HSV1和HAV-MBB的活性,突显了这些化合物在抗病毒疗法中的潜力 (Attaby, Elghandour, Ali, & Ibrahem, 2006)。
抗结核和抗菌剂
研究还集中在合成具有抗结核和抗菌剂潜力的衍生物上。一项关于合成司帕氟沙星衍生物的研究探讨了它们对各种细菌菌株和结核分枝杆菌的活性,为抗菌和抗结核的有效性提供了结构要求的见解 (Gurunani, Agrawal, Walde, & Ittadwar, 2022)。这项研究表明,对哌嗪环进行修饰,例如在2-(2-((4-氟苯基)氨基)噻唑-4-基)-1-(4-(甲磺酰基)哌嗪-1-基)乙酮中发现的那样,可能导致有效的抗结核和抗菌剂。
无催化剂和无溶剂合成
一种创新的合成相关化合物的方法涉及无催化剂和无溶剂条件,使用微波辅助技术。这种方法已应用于合成噻唑并[3,2-b][1,2,4]三唑类化合物,展示了一种高效且环保的获得生物活性分子的途径 (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019)。通过微波辅助的弗里斯重排合成2-氟-N-(3-甲基硫基-1H-1,2,4-三唑-5-基)苯甲酰胺是创新合成方法在开发具有生物活性的新化合物方面的潜力的一个例子。
生物活性衍生物的合成
此外,已经探索了合成包含哌嗪基团的生物活性衍生物,如2-(2-((4-氟苯基)氨基)噻唑-4-基)-1-(4-(甲磺酰基)哌嗪-1-基)乙酮,以了解它们的生物活性。这些研究涉及合成和表征化合物,用于其抗菌、抗真菌和抗疟疾活性,表明了广泛的潜在治疗应用 (Bhatt, Kant, & Singh, 2016)。
属性
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)15(22)10-14-11-25-16(19-14)18-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFNXMJTSHMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

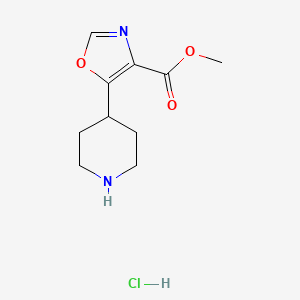
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
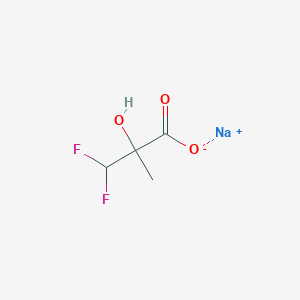
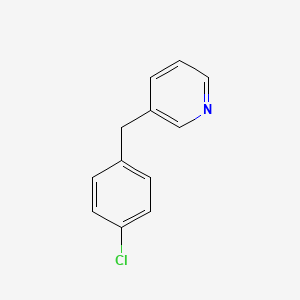
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)
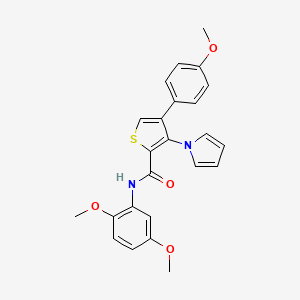
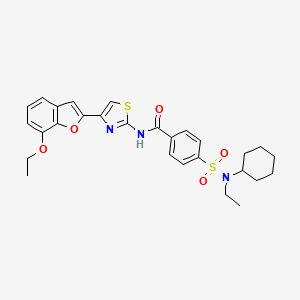

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)